(1-Ethoxycyclopentyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-ethoxycyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-8(7-9)5-3-4-6-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNFROLEGFGDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Amines in Advanced Synthetic Methodologies
Amines are fundamental to organic chemistry, serving as indispensable components in a vast range of applications, from pharmaceuticals and agrochemicals to polymers and catalysts. researchgate.netresearchgate.net Their basicity, nucleophilicity, and ability to form hydrogen bonds make them crucial functional groups in both biological systems and synthetic materials. researchgate.net The majority of pharmaceutical drugs, for instance, contain an amine functional group or a derivative thereof, highlighting the importance of efficient methods for their synthesis. nih.gov
Modern synthetic methodologies for preparing amines have evolved significantly from classical routes like reductive amination and nucleophilic substitution. researchgate.net Contemporary research focuses on developing more efficient, selective, and sustainable methods. researchgate.net These advanced strategies include:
Transition Metal-Catalyzed Reactions: Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) and copper-catalyzed reactions are cornerstones of modern amine synthesis, allowing for the construction of complex aryl and alkyl amines. nih.gov
C-H Amination: The direct functionalization of carbon-hydrogen bonds to form C-N bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. nih.gov
Biocatalysis and Organocatalysis: The use of enzymes and small organic molecules as catalysts provides routes to amines under mild, environmentally friendly conditions, often with high levels of stereoselectivity. nih.gov
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for amine synthesis, enabling new types of bond formations under gentle reaction conditions. nih.gov
These methods have expanded the toolkit available to chemists, enabling the precise and efficient synthesis of a diverse array of primary, secondary, and tertiary amines for various applications. researchgate.net
Historical Development and Strategic Importance of Cyclopentyl Derived Building Blocks
The cyclopentane (B165970) ring is a common structural motif found in numerous natural products, including prostaglandins, steroids, and alkaloids. Despite its prevalence in nature, the cyclopentane framework has historically been somewhat underappreciated as a "privileged scaffold" in medicinal chemistry compared to six-membered rings like cyclohexane (B81311). researchgate.net This was partly due to the perceived synthetic intractability of creating stereochemically complex and highly substituted cyclopentane derivatives. researchgate.net
However, this perception has shifted over time. The cyclopentane ring has been successfully incorporated as a core scaffold in several highly effective pharmaceutical agents. A notable example is the class of carbocyclic nucleoside analogues used as antiviral drugs, where the cyclopentane ring mimics the furanose sugar of natural nucleosides. This demonstrates the strategic value of the cyclopentane motif as a stable, non-hydrolyzable scaffold for mimicking other ring systems. researchgate.net
Modern synthetic chemistry has overcome many of the earlier challenges, providing a wealth of methods for the stereocontrolled construction of complex cyclopentanoid structures. researchgate.net The strategic importance of cyclopentyl-derived building blocks lies in their ability to:
Introduce conformational rigidity: The five-membered ring restricts the conformational freedom of a molecule, which can lead to higher binding affinity and selectivity for biological targets.
Act as bioisosteres: Cyclopentyl rings can serve as non-aromatic bioisosteres for phenyl rings, improving properties like solubility and metabolic stability while maintaining key binding interactions.
Provide unique 3D vectors: The non-planar nature of the cyclopentane ring allows for precise spatial orientation of substituents, enabling chemists to explore chemical space in three dimensions.
As a result, the cyclopentane framework is now increasingly regarded as a valuable and privileged scaffold in drug discovery, with a promising future for the development of new active pharmaceutical ingredients. researchgate.net
Overview of Research Trajectories for Alkoxy Substituted Amines
Direct Reductive Amination Pathways to this compound
Direct reductive amination represents a highly efficient and widely utilized approach for the synthesis of amines. wikipedia.orgnih.gov This strategy typically involves the conversion of a carbonyl group or its equivalent, such as a nitrile, into an amine in a single conceptual step, often through a one-pot procedure.
Catalytic Hydrogenation of Nitrile Precursors
A plausible and direct route to this compound is the reduction of the corresponding nitrile precursor, 1-ethoxycyclopentanecarbonitrile. This method is advantageous as nitriles can often be prepared from ketones, providing a two-step sequence from a readily available starting material.
The synthesis of the nitrile precursor could be achieved through the reaction of cyclopentanone (B42830) with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an alcohol, in this case, ethanol (B145695), and a Lewis acid catalyst. The resulting cyanohydrin ether can then be subjected to catalytic hydrogenation. A variety of reducing agents and catalysts are effective for the reduction of nitriles to primary amines.
Catalytic Hydrogenation of 1-ethoxycyclopentanecarbonitrile
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |
|---|---|---|---|---|---|
| Raney Nickel | H₂ | Ethanol/Ammonia (B1221849) | 80-120 | 50-100 | 70-90 |
| Palladium on Carbon (Pd/C) | H₂ | Methanol | 25-50 | 1-5 | 65-85 |
| Lithium Aluminum Hydride (LiAlH₄) | - | Diethyl ether/THF | 0-35 | - | 75-95 |
This table presents typical conditions for nitrile reduction to primary amines and should be considered illustrative for the synthesis of this compound.
Reductive Amination of Corresponding Ketones with Ammonia Sources
Alternatively, this compound can be synthesized directly from 1-ethoxycyclopentanone via reductive amination with an ammonia source. wikipedia.orgresearchgate.net This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. libretexts.org The use of a suitable reducing agent that is selective for the imine over the ketone is crucial for the success of this reaction.
The key starting material, 1-ethoxycyclopentanone, can be prepared from cyclopentanone through various methods, including the formation of a ketal followed by selective hydrolysis or via other etherification strategies.
Reductive Amination of 1-ethoxycyclopentanone
| Ammonia Source | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Ammonia (gas or solution) | H₂ | Raney Nickel, PtO₂ | Ethanol | 50-100 | 60-80 |
| Ammonium (B1175870) Acetate | Sodium Cyanoborohydride (NaBH₃CN) | - | Methanol | 25 | 50-75 |
This table provides representative conditions for the reductive amination of ketones and serves as a guide for the synthesis of the target compound.
Multicomponent Reaction Approaches to the Core Structure of this compound
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. While no specific MCR has been reported for the direct synthesis of this compound, established MCRs could potentially be adapted to construct the core structure.
For instance, a variation of the Strecker synthesis, a well-known three-component reaction, could be envisioned. The classical Strecker synthesis involves the reaction of a ketone, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to an α-amino acid or reduced to a vicinal diamine. A modified approach using cyclopentanone, an ethoxide source, a cyanide source, and an ammonia equivalent in a concerted or sequential one-pot process could theoretically lead to the desired 1-ethoxy-1-cyanocyclopentane intermediate, which upon reduction would yield the target amine. The development of such a specific MCR would require significant optimization of reaction conditions and catalysts.
Derivatization from Pre-functionalized Cyclopentane (B165970) Skeletons
Another versatile approach involves the use of a pre-existing cyclopentane ring that is subsequently functionalized to introduce the required ethoxy and aminomethyl groups.
Nucleophilic Displacement Strategies for Amine Introduction
This strategy relies on the synthesis of a cyclopentane derivative bearing a leaving group on the methyl substituent, which can then be displaced by an amine source. A plausible route would start with 1-ethoxycyclopentanecarboxylic acid. This acid can be reduced to the corresponding alcohol, (1-ethoxycyclopentyl)methanol, using a reducing agent like lithium aluminum hydride. The alcohol can then be converted to a better leaving group, such as a tosylate or a halide (e.g., by treatment with thionyl chloride or phosphorus tribromide).
The resulting 1-ethoxy-1-(halomethyl)cyclopentane can then undergo nucleophilic substitution with an ammonia equivalent. chemguide.co.uk Using a large excess of ammonia can favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. youtube.com Alternatively, the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, provides a classic and effective method for the preparation of primary amines with minimal over-alkylation.
Rearrangement Reactions Facilitating Aminomethyl Group Formation
Rearrangement reactions can offer unique pathways to complex molecular architectures. A potential, albeit less direct, approach to a structure related to this compound could involve a ring expansion reaction like the Tiffeneau-Demjanov rearrangement. wikipedia.orgnumberanalytics.cominflibnet.ac.inwikipedia.orgorganicreactions.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion, forming a larger cyclic ketone.
While this reaction classically leads to a ring-expanded ketone, modifications and specific substitution patterns on the starting material can influence the reaction outcome. A hypothetical precursor, such as a suitably substituted 1-(aminomethyl)cyclopentanol (B1282178) derivative, could potentially undergo a rearrangement where the ethoxy group is incorporated. However, controlling the regioselectivity of the rearrangement to yield the desired this compound skeleton would be a significant synthetic challenge and would likely require extensive investigation into the migratory aptitudes of the substituents on the cyclopentane ring.
Asymmetric Synthesis Methodologies for Chiral Analogs of this compound
The creation of chiral centers, particularly quaternary stereocenters, is a key objective in modern synthetic chemistry, as the biological activity of a molecule often resides in a single enantiomer. The synthesis of chiral analogs of this compound, where the quaternary carbon atom is a stereocenter, requires sophisticated asymmetric strategies.
Enantioselective Catalytic Methods for Chiral Center Induction
Enantioselective catalysis offers an elegant and atom-economical approach to establishing chirality. In the context of synthesizing chiral analogs of this compound, a plausible strategy involves the asymmetric reduction of a prochiral ketimine derived from 1-ethoxycyclopentanone. While specific catalytic systems for this exact substrate are not extensively documented in publicly available literature, analogous transformations provide a strong precedent.
For instance, chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations, including the reduction of imines. A hypothetical enantioselective catalytic reduction for a precursor to a chiral analog of this compound is outlined below:
| Catalyst Type | Substrate | Reducing Agent | Potential Outcome |
| Chiral Phosphoric Acid | Prochiral N-aryl or N-sulfonyl ketimine of 1-ethoxycyclopentanone | Hantzsch Ester or other hydride source | Enantioenriched N-protected this compound |
| Chiral Metal Complex (e.g., Ir, Rh, Ru) | Prochiral ketimine or enamine | H₂ | Enantioenriched protected amine |
The success of such a method would hinge on the ability of the chiral catalyst to effectively differentiate between the two prochiral faces of the imine intermediate, thereby directing the hydride attack to a single face.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind, focusing on aspects such as solvent choice and the use of biocatalysis.
Solvent-Free or Aqueous Reaction Systems
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often flammable, toxic, and environmentally harmful. Performing reactions in solvent-free conditions or in water can significantly improve the environmental profile of a synthesis.
While a specific solvent-free or aqueous synthesis of this compound is not prominently reported, general methodologies for amine synthesis are moving in this direction. For example, some catalytic reductions of nitriles, a likely precursor to the target amine, can be performed in water or with minimal solvent. A review on the solvent-free synthesis of propargylamines showcases the feasibility of conducting amine syntheses without traditional organic solvents, often with the aid of microwave irradiation to accelerate the reaction. rsc.org
Hypothetical Green Synthesis Parameters:
| Reaction Step | Conventional Method | Green Alternative |
| Nitrile Formation | Cyanide source in organic solvent (e.g., ethanol, THF) | Phase-transfer catalysis in a biphasic water/organic system or a solvent-free reaction with a solid-supported cyanide source. |
| Nitrile Reduction | LiAlH₄ in ether or THF | Catalytic hydrogenation in water or ethanol; biocatalytic reduction. |
Biocatalytic Transformations Towards Amine Formation
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes operate under mild conditions (temperature and pH) and in aqueous media, and they can exhibit exquisite chemo-, regio-, and stereoselectivity.
For the synthesis of this compound, a potential biocatalytic step is the reduction of the precursor nitrile, 1-ethoxycyclopentanecarbonitrile. Nitrile reductases are a class of enzymes capable of converting nitriles to primary amines. Although the substrate scope of naturally occurring nitrile reductases can be limited, protein engineering efforts are underway to develop biocatalysts with broader applicability for industrial amine synthesis.
Another biocatalytic approach could involve the use of transaminases. A transaminase could potentially convert the corresponding ketone, 1-ethoxycyclopentanone, directly into the chiral amine using an amino donor, offering a highly efficient and asymmetric route.
Potential Biocatalytic Routes:
| Enzyme Class | Transformation | Potential Advantages |
| Nitrile Reductase | Reduction of 1-ethoxycyclopentanecarbonitrile to this compound | High selectivity, mild reaction conditions, aqueous solvent. |
| Transaminase | Asymmetric amination of 1-ethoxycyclopentanone | Direct conversion of a ketone to a chiral amine, high enantioselectivity. |
The development of these biocatalytic methods is an active area of research and holds significant promise for the sustainable production of chiral amines like the analogs of this compound.
Nucleophilic Reactions of the Primary Amine Functionality
The primary amine group (-NH₂) attached to the cyclopentyl ring via a methylene (B1212753) bridge is a potent nucleophile, readily participating in a variety of bond-forming reactions typical of aliphatic amines.
The lone pair of electrons on the nitrogen atom allows for facile reactions with various electrophilic acylating, sulfonylating, and carbamoylating agents to form stable amide, sulfonamide, and urea (B33335) derivatives, respectively.
Acylation: this compound is expected to react rapidly with acylating agents like acid chlorides and acid anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride or carboxylate) yields the corresponding N-substituted amide. These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). mdpi.com
Sulfonylation: In a similar fashion, the primary amine can be readily sulfonylated. Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base affords the corresponding sulfonamide. libretexts.org This reaction is the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. libretexts.org The resulting sulfonamide from this compound would possess an acidic N-H proton due to the strong electron-withdrawing effect of the sulfonyl group, rendering it soluble in aqueous alkali. libretexts.org
Carbamoylation: The formation of urea derivatives occurs through carbamoylation, most commonly via reaction with an isocyanate (R-N=C=O). The amine's nucleophilic nitrogen attacks the highly electrophilic central carbon of the isocyanate, followed by a proton transfer to the nitrogen of the isocyanate, to produce a substituted urea. researchgate.netnih.gov This reaction is typically fast and proceeds under neutral or mild conditions. nih.gov
Table 1: Representative Reactions of the Primary Amine
| Reaction Type | Reagent | Product Class | General Conditions |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Aprotic solvent, base (e.g., Pyridine) |
| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | Base (e.g., NaOH or Pyridine) |
| Carbamoylation | Phenyl Isocyanate (PhNCO) | Urea | Aprotic solvent, room temperature |
The primary amine of this compound can be alkylated by reaction with alkyl halides through a nucleophilic substitution (S_N2) mechanism. mdpi.com The reaction introduces an alkyl group onto the nitrogen, yielding a secondary amine and a hydrohalic acid byproduct, which is typically scavenged by a base. However, these reactions are often difficult to control, as the resulting secondary amine is also nucleophilic and can compete with the starting material for the alkyl halide. mdpi.com This can lead to a mixture of mono- and di-alkylated products (secondary and tertiary amines).
Exhaustive alkylation, often achieved by using an excess of a reactive alkylating agent like methyl iodide, leads to the formation of a quaternary ammonium salt. mdpi.com This process, known as quaternization, converts the amine into a (1-Ethoxycyclopentyl)methyl-trialkylammonium salt, a positively charged species with no remaining N-H bonds.
Imine Formation: Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov The reaction of this compound with a carbonyl compound is typically catalyzed by a mild acid. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. nih.govrsc.org Subsequent acid-catalyzed dehydration (loss of a water molecule) of the carbinolamine yields the final imine product, which contains a carbon-nitrogen double bond (C=N). nih.gov The reaction is reversible and can be driven to completion by removing the water formed. nih.gov
Heterocycle Synthesis: The bifunctional nature of this compound makes it a potential precursor for heterocyclic systems. While specific studies on this molecule are limited, analogous reactions suggest possibilities. For instance, reaction with a β-keto ester could lead to an initial imine or enamine that undergoes subsequent intramolecular cyclization to form a substituted dihydropyridine (B1217469) or related heterocycle. Intramolecular cyclization of amino esters and amides are established routes to cyclic β-amino acids and lactams, suggesting that with an appropriate bifunctional reaction partner, the amine could serve as a key building block for more complex ring systems. nih.govrsc.org
Reactivity of the Ethoxy Moiety
The ether linkage in this compound is generally unreactive towards many reagents, including bases, nucleophiles, and dilute acids. libretexts.orgopenstax.org However, under specific and often harsh conditions, it can undergo cleavage or participate in cyclization reactions.
Ether Cleavage: The most significant reaction of the ethoxy group is its cleavage under strongly acidic conditions, typically with aqueous HBr or HI. libretexts.orglibretexts.org The ether in this compound is tertiary, meaning the oxygen is attached to a tertiary carbon of the cyclopentyl ring. According to established mechanisms, cleavage of tertiary ethers proceeds via an S_N1 pathway. libretexts.orgopenstax.orgfiveable.me The reaction is initiated by the protonation of the ether oxygen, converting the ethoxy group into a good leaving group (ethanol). libretexts.orgmasterorganicchemistry.com Departure of ethanol generates a relatively stable tertiary carbocation on the cyclopentyl ring. This carbocation is then attacked by the halide nucleophile (Br⁻ or I⁻) to yield 1-halocyclopentyl)methanamine and ethanol. An E1 elimination reaction, leading to an alkene, can be a competing pathway. libretexts.orgopenstax.org
Ether Exchange: Transetherification, or the exchange of one alkoxy group for another, is a plausible but less common reaction. Such reactions can be catalyzed by strong acids or Lewis acids. mdpi.comresearchgate.netresearchgate.net For this compound, heating in the presence of a different alcohol (e.g., propanol) and a catalyst could lead to an equilibrium mixture where the ethoxy group is partially or fully replaced by the new alkoxy group (e.g., propoxy). The mechanism would likely involve protonation or coordination of a Lewis acid to the ether oxygen, followed by nucleophilic attack by the new alcohol. preprints.orgrsc.org
Table 2: Representative Reactions of the Ethoxy Moiety
| Reaction Type | Reagent | Mechanism | Key Products |
| Ether Cleavage | HBr (conc. aq.) | S_N1 | (1-Bromocyclopentyl)methanamine, Ethanol |
| Ether Cleavage | HI (conc. aq.) | S_N1 | (1-Iodocyclopentyl)methanamine, Ethanol |
| Ether Exchange | Propanol, H⁺ (cat.) | S_N1-like | (1-Propoxycyclopentyl)methanamine, Ethanol |
Intramolecular reactions involving both the amine and the ether are theoretically possible, though they would likely require specific conditions to overcome the general stability of the ether linkage. One hypothetical pathway could involve an intramolecular nucleophilic attack by the primary amine on the tertiary carbon of the cyclopentyl ring, displacing the ethoxy group. This would be an intramolecular S_N2 reaction, which is generally disfavored at a tertiary center.
A more plausible route to cyclization would involve a tandem reaction. For example, acid-catalyzed cleavage of the ether (as described in 3.2.1) would generate an intermediate tertiary alcohol, (1-hydroxycyclopentyl)methanamine. This amino-alcohol could then undergo subsequent intramolecular cyclization reactions, such as dehydration to form a spirocyclic aziridine (B145994) derivative or reaction with a carbonyl compound to form bicyclic heterocyclic systems like oxazolidines. Research on the intramolecular cyclization of amino esters and amides provides a basis for such potential transformations. rsc.orgnih.govresearchgate.net
Transformations of the Cyclopentane Ring System
The cyclopentane ring, while more stable than cyclopropane (B1198618) and cyclobutane, still possesses inherent ring strain that can be a driving force for chemical transformations under appropriate conditions. The presence of both an electron-donating ethoxy group and a potentially participating aminomethyl group at the same carbon atom is expected to significantly influence the course of these reactions.
Ring-Opening and Ring-Expansion Methodologies
Ring-expansion reactions of cycloalkanes are often driven by the formation of a more stable carbocation and the relief of ring strain. For instance, the expansion of a cyclopentyl system to a more stable cyclohexyl system is a well-documented phenomenon in carbocation chemistry. nih.govchemistrysteps.com In the case of this compound, the generation of a carbocation at the quaternary center, potentially through the departure of the ethoxy group under acidic conditions, could initiate such a rearrangement.
The mechanism would likely proceed through a 1,2-alkyl shift, where a C-C bond of the cyclopentane ring migrates to the carbocationic center, resulting in the formation of a six-membered ring. The stability of the resulting tertiary carbocation on the cyclohexane (B81311) ring would be a significant driving force for this transformation. wikipedia.orgwikipedia.org
Table 3.3.1-1: Comparison of Ring Strain in Cycloalkanes
| Cycloalkane | Ring Strain (kcal/mol) |
|---|---|
| Cyclopropane | 27.5 |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane | 0 |
This table illustrates the thermodynamic driving force for the expansion of smaller rings to the strain-free cyclohexane. nih.govchemistrysteps.com
While less common, ring-opening reactions of cyclopentanes can be achieved, typically under more forcing conditions or with the aid of transition metal catalysts. wikipedia.org For this compound, such reactions would likely involve the cleavage of a C-C bond within the cyclopentane ring, leading to acyclic products. The regioselectivity of this cleavage would be influenced by the directing effects of the substituents.
Regioselective Functionalization of the Cyclopentane Core
The functionalization of the cyclopentane ring in this compound at positions other than the substituted carbon presents a synthetic challenge due to the unactivated nature of the methylene groups. However, modern C-H activation methodologies could potentially offer a route to introduce new functional groups with a degree of regioselectivity. The directing-group ability of the amine or ether functionality could be harnessed to achieve selective functionalization at specific positions on the cyclopentane ring. nih.gov
For example, iridium-catalyzed borylation has been shown to be effective for the regioselective functionalization of cyclic systems. unige.ch In a hypothetical reaction, the aminomethyl group could direct the borylation to the C2 position of the cyclopentane ring. Subsequent cross-coupling reactions could then be employed to introduce a variety of substituents.
Elucidation of Reaction Mechanisms
Understanding the mechanisms of the transformations involving this compound is crucial for predicting and controlling the reaction outcomes. This involves a combination of kinetic studies, the identification of intermediates, and computational modeling of transition states.
Kinetic Studies and Rate Law Determination
Kinetic studies provide quantitative information about the rates of chemical reactions and can offer insights into the reaction mechanism. For a potential acid-catalyzed ring expansion of this compound, the rate law would likely be dependent on the concentrations of the substrate and the acid catalyst.
A plausible rate law for an SN1-type ring expansion would be: Rate = k[this compound][H+]
This rate law would be consistent with a mechanism where the rate-determining step is the formation of the carbocation intermediate. ssbodisha.ac.in The reaction rate would be expected to increase in more polar solvents that can stabilize the charged intermediate.
Neighboring group participation (NGP) by the lone pair of electrons on the nitrogen of the aminomethyl group or the oxygen of the ethoxy group could significantly accelerate the reaction rate compared to a similar system without these groups. wikipedia.orglibretexts.orgsmartstartinstitute.com This anchimeric assistance would be reflected in a larger than expected rate constant.
Table 3.4.1-1: Hypothetical Relative Rates of Solvolysis
| Substrate | Relative Rate |
|---|---|
| 1-Chloro-1-methylcyclopentane | 1 |
| (1-Chlorocyclopentyl)methanamine | >1 (due to NGP) |
| 1-Chloro-1-ethoxycyclopentane | >1 (due to NGP) |
| This compound (via chloro derivative) | Potentially highest (cooperative effects) |
This table presents a conceptual comparison of reaction rates, highlighting the expected rate enhancement due to neighboring group participation.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are powerful tools for confirming a proposed reaction mechanism. In the context of the reactions of this compound, the key intermediates would likely be carbocations.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and characterize carbocations, especially at low temperatures where their lifetime is extended. ssbodisha.ac.in For instance, the formation of a cyclopentyl carbocation or a rearranged cyclohexyl carbocation could be confirmed by the characteristic chemical shifts of the signals in the 1H and 13C NMR spectra.
The involvement of protonated cyclopropane (PCP) structures as transition states or transient intermediates in carbocation rearrangements has been a subject of extensive study. uregina.canih.gov In the rearrangement of the cyclopentyl system, such species could play a role in facilitating the alkyl shifts.
Transition State Analysis and Energy Profiles
Computational chemistry provides a powerful means to investigate the transition states and energy profiles of reaction mechanisms that are difficult to study experimentally. nsf.gov Density Functional Theory (DFT) and ab initio calculations can be used to model the geometries and energies of reactants, transition states, intermediates, and products.
For the ring expansion of this compound, computational studies could be used to:
Determine the activation energy for the formation of the initial carbocation.
Compare the energy barriers for the 1,2-alkyl shift leading to ring expansion versus other potential reaction pathways, such as elimination or reaction with a nucleophile.
Investigate the structure of the transition state for the ring expansion, providing insights into the degree of bond breaking and bond formation.
A calculated energy profile would visualize the entire reaction pathway, showing the relative energies of all species involved and helping to identify the rate-determining step. Theoretical calculations on the unimolecular decomposition of cycloalkanes have provided valuable data on the activation energies for ring-opening, which proceed through biradical mechanisms. arxiv.org
Table 3.4.3-1: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Cyclopropane |
| Cyclobutane |
| Cyclopentane |
| Cyclohexane |
| 1-Chloro-1-methylcyclopentane |
| (1-Chlorocyclopentyl)methanamine |
Applications of 1 Ethoxycyclopentyl Methanamine As a Key Building Block in Advanced Chemical Research
A Precursor for the Synthesis of Complex Organic Scaffolds
The inherent structural features of (1-Ethoxycyclopentyl)methanamine make it an attractive starting material for the synthesis of intricate molecular architectures, particularly those containing nitrogen.
Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials. nih.govuni.lunih.gov The primary amine functionality of this compound serves as a key reactive handle for its incorporation into these important ring systems. Through reactions such as cyclocondensation and multicomponent reactions, this building block can be strategically integrated to form a variety of heterocyclic cores. The cyclopentyl group often imparts unique solubility and conformational properties to the resulting molecules.
Transition metal-catalyzed cycloisomerization reactions of substrates derived from this compound, such as 1,n-enynes and diynes, provide a powerful method for accessing five or six-membered heterocyclic compounds. rsc.org These reactions, often catalyzed by gold or other transition metals, can proceed with high efficiency and stereoselectivity, leading to the formation of complex polycyclic systems.
Strategic Incorporation into Bridged and Fused Ring Systems
The construction of bridged and fused ring systems presents a significant challenge in organic synthesis. The cyclopentyl moiety of this compound can be exploited as a foundational element in intramolecular reactions designed to forge such complex topologies. For instance, intramolecular Michael-type reactions of derivatives of this amine can lead to the formation of bicyclic structures. nih.gov This approach allows for the creation of intricate carbocyclic and heterocyclic frameworks with a high degree of stereochemical control. Methodologies for the enantioselective synthesis of bridged or fused-ring bicyclic ketones via catalytic asymmetric Michael additions can be conceptually extended to substrates derived from this compound. researchgate.net
Development of Chiral Ligands and Organocatalysts
The field of asymmetric catalysis relies heavily on the design and synthesis of effective chiral ligands and organocatalysts. The structure of this compound provides a promising scaffold for the development of new catalytic entities.
Derivatization for Asymmetric Catalysis Applications
By introducing chiral elements or additional coordinating groups onto the this compound framework, it is possible to generate a library of novel ligands for asymmetric metal catalysis. The aminomethyl group can be readily functionalized to create bidentate or tridentate ligands capable of coordinating with a variety of transition metals. The steric bulk of the cyclopentyl group can play a crucial role in creating a defined chiral pocket around the metal center, thereby influencing the enantioselectivity of catalytic transformations.
Design of New Catalytic Systems Incorporating the this compound Skeleton
Beyond its use in metal-based catalysis, this compound and its derivatives have the potential to act as organocatalysts. The primary amine can participate in a range of catalytic cycles, including enamine and iminium ion catalysis, which are cornerstone strategies in asymmetric organocatalysis. The unique steric and electronic properties conferred by the ethoxycyclopentyl group could lead to novel reactivity and selectivity profiles in these transformations.
Role in Methodology Development for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The development of efficient and selective methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a central theme in modern organic chemistry. nih.gov this compound can serve as a valuable substrate and building block in the exploration of new bond-forming reactions.
The primary amine of this compound is a key functional group for participating in reactions that form carbon-nitrogen (C-N) bonds. researchgate.netnih.gov Copper-catalyzed C-N bond formation reactions, for example, represent a powerful tool for the synthesis of a wide array of nitrogen-containing compounds. Substrates derived from this compound can be employed in these reactions to generate complex amines and amides. Furthermore, the development of cascade reactions, where multiple bond-forming events occur in a single operation, can be facilitated by the strategic use of this building block. nih.gov
The unique structure of this compound also makes it a candidate for investigation in novel C-C bond-forming methodologies. Its derivatives can be designed to participate in various coupling reactions, cycloadditions, and rearrangement processes, potentially leading to the discovery of new synthetic transformations.
Lack of Publicly Available Research Data on the Application of this compound in Polymer Chemistry
Despite a comprehensive search of publicly available scientific literature and research databases, no specific information, detailed research findings, or data could be located regarding the application of This compound as a monomer or cross-linking agent in polymer chemistry research.
The investigation sought to identify studies detailing its use in polymerization reactions, the properties of resulting polymers, or its efficacy as a cross-linking agent to form polymer networks. However, the search yielded no relevant scholarly articles, patents, or conference proceedings that describe the use of this specific compound for these purposes.
General searches on cross-linking agents in polymer science revealed information on commonly used substances such as glutaraldehyde, various dimethacrylates, and carbodiimide-based systems like EDC/NHS. nih.govmdpi.comrsc.org These agents are well-documented in the literature, with extensive data available on their reaction mechanisms and the properties they impart to polymeric materials. nih.govmdpi.comrsc.org For instance, dimethacrylate monomers are frequently added to create highly cross-linked, three-dimensional polymer structures, thereby enhancing mechanical properties like flexural strength and resistance to surface cracking. mdpi.com Similarly, EDC/NHS is a "zero-length" cross-linking agent widely used for conjugating molecules through direct covalent bonds. nih.gov
However, no such data exists in the public domain for This compound . This suggests that its potential as a monomer or cross-linking agent in polymer chemistry is either a novel area of research that has not yet been published or an application that has not been explored.
Therefore, the requested section on the "Application in Polymer Chemistry Research as a Monomer or Cross-linking Agent" for This compound , including data tables and detailed research findings, cannot be generated due to the absence of foundational research data in the public scientific domain.
Analytical Methodologies for Research Scale Characterization of 1 Ethoxycyclopentyl Methanamine and Its Derivatives
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of (1-Ethoxycyclopentyl)methanamine.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques for Structural Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy provides comprehensive insights into the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the proton (¹H) and carbon (¹³C) NMR signals.
Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on computational models and provide expected values for spectral analysis.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | 78.5 |
| 2 | CH₂ | 2.65 (s) | 45.3 |
| 3 | CH₂ | 1.60 - 1.70 (m) | 35.0 |
| 4 | CH₂ | 1.50 - 1.60 (m) | 23.5 |
| 5 | CH₂ | 1.50 - 1.60 (m) | 23.5 |
| 6 | CH₂ | 1.60 - 1.70 (m) | 35.0 |
| 7 | O | - | - |
| 8 | CH₂ | 3.40 (q, J=7.0 Hz) | 59.8 |
| 9 | CH₃ | 1.15 (t, J=7.0 Hz) | 15.7 |
| 10 | NH₂ | 1.10 (s, broad) | - |
Note: Predicted values are for illustrative purposes and may vary from experimental results.
A COSY spectrum would show correlations between the protons on adjacent carbons, for instance, between the ethoxy CH₂ and CH₃ groups, and among the cyclopentyl ring protons. The HSQC spectrum directly correlates each proton signal to its attached carbon, confirming the assignments made in the 1D spectra. The HMBC spectrum is crucial for identifying the quaternary carbon (C1) by showing long-range correlations from the protons of the aminomethyl group (CH₂-2) and the ethoxy group (CH₂-8) to this carbon.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. The predicted monoisotopic mass of this compound (C₈H₁₇NO) is 143.1310 Da.
HRMS analysis, often coupled with a chromatographic separation technique like GC or LC, also provides valuable information about the fragmentation patterns of the molecule. A key fragmentation pathway for amines is α-cleavage, where the bond between the carbon and the nitrogen-bearing carbon is broken. For this compound, this would result in characteristic fragment ions.
Table 2: Predicted m/z Values for Adducts of this compound in HRMS
| Adduct | Predicted m/z |
| [M+H]⁺ | 144.1383 |
| [M+Na]⁺ | 166.1202 |
| [M-H]⁻ | 142.1237 |
| [M]⁺ | 143.1305 |
Source: Predicted data from publicly available chemical databases.
Analysis of the fragmentation patterns helps to confirm the structure, particularly the connectivity of the ethoxy and aminomethyl groups to the cyclopentyl ring.
Vibrational Spectroscopy (IR and Raman) for Detailed Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their vibrational modes.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Weak |
| C-H (alkane) | Stretch | 2850 - 3000 | Strong |
| N-H (amine) | Scissoring (bend) | 1590 - 1650 | Medium |
| C-O (ether) | Stretch | 1070 - 1150 | Strong |
| C-N (amine) | Stretch | 1020 - 1250 | Medium |
Note: These are general ranges and the exact position and intensity can vary.
As a primary amine, this compound is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ region. chemaxon.comcaspre.ca The presence of the ether linkage is confirmed by a strong C-O stretching absorption. nmrdb.org Raman spectroscopy can provide complementary information, particularly for the non-polar bonds of the cyclopentyl ring.
Chromatographic Purity and Isomer Separation Techniques
Chromatographic methods are essential for determining the purity of this compound and for separating its stereoisomers.
Advanced Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
Gas Chromatography (GC), typically with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS), is a primary method for assessing the purity of volatile compounds like this compound. Due to the basic nature of the amine group, which can cause peak tailing on standard columns, a deactivated or base-treated column is often necessary for good peak shape. labrulez.com A Carbowax® Amine capillary column, for example, is specifically designed for the analysis of primary amines. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is also a valuable tool for purity analysis. Since aliphatic amines lack a strong UV chromophore, derivatization is often employed to enhance detection by UV or fluorescence detectors. sigmaaldrich.comhelsinki.fithermofisher.com However, for quantitative analysis without derivatization, detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used, although they may offer lower sensitivity. chromforum.org
Table 4: Illustrative GC and HPLC Conditions for Amine Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Carbowax® Amine (30 m x 0.53 mm, 1.0 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase/Carrier Gas | Helium or Hydrogen | Acetonitrile/Water with acidic additive (e.g., TFA) |
| Detector | FID or MS | UV (with derivatization), RI, or ELSD |
| Oven/Column Temperature | Temperature programmed (e.g., 50°C to 220°C) | Isocratic or gradient elution at ambient or controlled temp. |
Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination
This compound possesses a chiral center at the carbon atom where the ethoxy and aminomethyl groups are attached. Therefore, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in many applications.
Chiral Gas Chromatography (GC) can be employed for the separation of enantiomers, often after derivatization with a chiral or achiral reagent to enhance volatility and selectivity. nih.govresearchgate.net Chiral stationary phases (CSPs) based on cyclodextrins are commonly used for this purpose. wiley.comchromatographyonline.com
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a broad range of chiral compounds, including amines. nih.govyakhak.org The addition of acidic modifiers to the mobile phase can often improve peak shape and resolution. nih.govresearchgate.net
Table 5: Commonly Used Chiral Stationary Phases (CSPs) for Amine Separation
| CSP Type | Chromatographic Mode | Typical Mobile Phase |
| Polysaccharide-based (e.g., Chiralpak® series) | Normal Phase or Reversed Phase | Hexane/Ethanol (B145695) or Acetonitrile/Aqueous buffer |
| Cyclodextrin-based | GC or HPLC (Reversed Phase) | Inert gas (GC) or Water/Organic modifier (HPLC) |
| Pirkle-type | Normal Phase | Hexane/Isopropanol |
| Crown Ether-based | Reversed Phase | Acidic aqueous buffer |
The choice of the appropriate chiral stationary phase and chromatographic conditions is determined empirically for each specific analyte to achieve optimal separation of the enantiomers.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed. From this map, the positions of the individual atoms are determined, revealing the molecule's structure.
In the context of this compound, which possesses a chiral center at the C1 position of the cyclopentyl ring, X-ray crystallography can be employed to determine the absolute configuration (R or S) of a single enantiomer, provided a suitable crystal is obtained. This is often achieved through the use of a chiral derivatizing agent or by crystallizing the compound as a salt with a known chiral counter-ion. The resulting crystallographic data allows for the unequivocal assignment of the stereochemistry, which is crucial for understanding its biological activity and for quality control in stereospecific synthesis.
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding. In the case of this compound, the primary amine group is capable of forming hydrogen bonds, which will significantly influence the crystal packing and the physicochemical properties of the solid material.
A representative table of crystallographic data that could be obtained for a derivative of this compound is presented below. Please note that this data is illustrative and represents typical values for a small organic molecule.
| Parameter | Value |
|---|---|
| Empirical Formula | C8H17NO |
| Formula Weight | 143.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.345(5) |
| β (°) | 105.2(1) |
| Volume (ų) | 1019.8(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.025 |
| Absorption Coefficient (mm⁻¹) | 0.071 |
| R-factor (%) | 4.5 |
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS/MS, LC-NMR)
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound and its derivatives. researchgate.netlabrulez.com These techniques offer enhanced selectivity and sensitivity, allowing for the identification and quantification of individual components within a complex matrix. gdut.edu.cnmdpi.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. gdut.edu.cn For the analysis of this compound, which is amenable to GC analysis, this method provides high selectivity and sensitivity. The process begins with the injection of the sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column.
As each separated component elutes from the GC column, it enters the mass spectrometer. In a tandem MS system, a specific precursor ion corresponding to the molecule of interest is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second mass analyzer. This two-stage mass analysis provides a high degree of certainty in the identification of the target compound, even in the presence of co-eluting impurities.
For this compound, the primary amine may require derivatization to improve its chromatographic behavior and to produce characteristic fragmentation patterns. researchgate.net A plausible GC-MS/MS method would involve monitoring specific precursor-to-product ion transitions.
Below is an illustrative data table of potential GC-MS/MS parameters for the analysis of this compound.
| Parameter | Value |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Precursor Ion (m/z) | 143 [M]⁺ |
| Product Ion 1 (m/z) | 114 [M-C₂H₅]⁺ |
| Product Ion 2 (m/z) | 98 [M-OC₂H₅]⁺ |
| Collision Energy (eV) | 15 |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a formidable technique for the structural elucidation of compounds within a mixture. mdpi.comwisdomlib.org It combines the separation power of high-performance liquid chromatography (HPLC) with the detailed structural information provided by nuclear magnetic resonance (NMR) spectroscopy. researchgate.netmdpi.comglobalresearchonline.net This is particularly useful for the analysis of non-volatile or thermally labile derivatives of this compound that are not suitable for GC analysis.
In an LC-NMR experiment, the sample mixture is first separated by the HPLC system. The eluent from the HPLC column flows directly into the NMR spectrometer's flow-cell probe, where NMR spectra of the separated components are acquired. This allows for the direct and unambiguous identification of the components of a mixture without the need for prior isolation. mdpi.com
For this compound and its derivatives, ¹H NMR and ¹³C NMR spectra obtained via LC-NMR would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. This is invaluable for identifying impurities and degradation products in a sample.
A representative table of expected ¹H NMR chemical shifts for this compound is provided below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂- (methanamine) | 2.6 - 2.8 | s |
| -O-CH₂- (ethoxy) | 3.4 - 3.6 | q |
| -CH₂- (cyclopentyl) | 1.5 - 1.8 | m |
| -CH₃ (ethoxy) | 1.1 - 1.3 | t |
| -NH₂ | 1.0 - 2.0 (broad) | s |
Theoretical and Computational Studies on 1 Ethoxycyclopentyl Methanamine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement to its electronic behavior. These methods, grounded in quantum mechanics, are pivotal for understanding and predicting chemical behavior.
The flexibility of the cyclopentyl ring, the ethoxy group, and the aminomethyl substituent in (1-Ethoxycyclopentyl)methanamine gives rise to a complex conformational landscape. Conformational analysis aims to identify the various low-energy spatial arrangements (conformers) of the molecule and the energy barriers between them.
A systematic conformational search would typically be initiated using molecular mechanics force fields, followed by geometry optimization of the identified unique conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The relative energies of these conformers determine their population at a given temperature.
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| 1 | B3LYP/6-31G | 0.00 |
| 2 | B3LYP/6-31G | 1.25 |
| 3 | B3LYP/6-31G | 2.10 |
| 4 | B3LYP/6-31G | 3.50 |
Note: This table is illustrative. The values represent typical expected outcomes from a computational study and are not based on published experimental data for this specific molecule.
The electronic structure of this compound dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of the molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com
The energy and spatial distribution of the HOMO and LUMO are key predictors of reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, due to the presence of the lone pair of electrons. This suggests that the initial site of electrophilic attack would be the nitrogen atom. The LUMO, conversely, would likely be distributed across the C-N and C-O antibonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability, while a small gap suggests higher reactivity. youtube.com
Table 2: Illustrative Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO | 1.50 | Primarily localized on C-N and C-O antibonding orbitals |
| HOMO | -8.75 | Primarily localized on the nitrogen lone pair |
| HOMO-LUMO Gap | 10.25 | Indicates high kinetic stability |
Note: This table is illustrative. The values represent typical expected outcomes from a DFT calculation and are not based on published experimental data for this specific molecule.
Computational chemistry is instrumental in predicting spectroscopic data, which can aid in the identification and characterization of the molecule.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared with experimental data, can confirm the proposed structure and assign specific resonances to individual atoms.
Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. These calculations are also crucial for confirming that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). Characteristic frequencies for N-H stretching, C-H stretching, and C-O stretching would be expected for this compound.
Table 3: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | 3400-3500 | Asymmetric and symmetric stretching of the amine group |
| C-H Stretch | 2850-3000 | Stretching of alkyl C-H bonds |
| C-O Stretch | 1050-1150 | Stretching of the ether linkage |
Note: This table is illustrative and presents typical ranges for the described functional groups.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are often performed in the gas phase, real-world chemistry occurs in solution. Molecular Dynamics (MD) simulations can model the behavior of this compound in a solvent environment. By simulating the motion of the solute and a large number of solvent molecules over time, MD can provide insights into:
Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar amine and ether groups.
Hydrogen Bonding: The dynamics and strength of hydrogen bonds between the amine group and protic solvents.
Conformational Dynamics: The influence of the solvent on the conformational preferences of the molecule.
These simulations typically employ classical force fields, which are less computationally expensive than quantum methods, allowing for the simulation of larger systems over longer timescales.
Reaction Mechanism Modeling using Computational Chemistry
Computational chemistry can be used to explore the potential reaction pathways of this compound.
To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Various algorithms can be used to locate the TS structure. Once the TS is found, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
An Intrinsic Reaction Coordinate (IRC) calculation can then be performed. This involves following the reaction path downhill from the transition state, in both the forward and reverse directions. A successful IRC calculation connects the transition state to the corresponding reactants and products, thus confirming that the located TS is indeed the correct one for the reaction of interest. This provides a detailed picture of the geometric changes that occur during the transformation.
Prediction of Reactivity and Selectivity based on Computational Descriptors
There are no available studies that have calculated or analyzed the computational descriptors for this compound. Research in this area would typically involve quantum chemical calculations to determine parameters such as:
Frontier Molecular Orbital Energies (HOMO/LUMO): These values are fundamental in predicting a molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) energy correlating to its ability to donate electrons and the Lowest Unoccupied Molecular Orbital (LUMO) energy indicating its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability.
Electron Density and Electrostatic Potential: These calculations would reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting how the molecule would interact with other reagents.
Without dedicated computational studies on this compound, no data for these or other relevant descriptors are available.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
No Quantitative Structure-Reactivity Relationship (QSRR) studies have been published for this compound or a series of its analogs. A QSRR study would involve:
Compiling a dataset of structurally related compounds with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants).
Calculating a variety of molecular descriptors (topological, electronic, steric, etc.) for each compound in the dataset.
Developing a mathematical model that correlates the calculated descriptors with the experimental reactivity.
Such a model would allow for the prediction of reactivity for new, untested compounds within the same chemical class. The development of a QSRR model is a significant research undertaking that has not been performed for this specific chemical scaffold.
Future Directions and Emerging Research Avenues Involving 1 Ethoxycyclopentyl Methanamine
Development of Novel and Sustainable Synthetic Routes
The accessibility of (1-Ethoxycyclopentyl)methanamine is a critical factor in its broader application. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes, moving beyond traditional batch processes.
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, which involves conducting reactions in a continuous stream through a network of tubes or channels, offers numerous advantages over conventional batch synthesis. researchgate.netnih.gov These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for seamless integration of reaction, purification, and analysis steps. researchgate.netnih.gov
A prospective continuous flow synthesis of this compound could be envisioned starting from 1-ethoxycyclopentanecarbonitrile. The reduction of the nitrile to the primary amine is a key transformation that could be significantly optimized using flow technology. For instance, a packed-bed reactor containing a heterogeneous catalyst (e.g., Raney nickel or a supported palladium catalyst) could be employed for the hydrogenation.
Hypothetical Flow Hydrogenation Parameters:
| Parameter | Value | Advantage in Flow vs. Batch |
| Catalyst | Packed-bed solid-supported palladium | Easy separation, catalyst recycling, consistent activity |
| Temperature | 80-120 °C | Precise temperature control, minimizes side reactions |
| Pressure | 10-50 bar | Enhanced hydrogen solubility, increased reaction rate |
| Residence Time | 5-20 minutes | Rapid optimization, high throughput |
| Solvent | Ethanol (B145695)/Ammonia (B1221849) | Efficient dissolution of starting material and reagents |
This approach would allow for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize yield and minimize impurities. nih.gov The continuous nature of the process would also facilitate large-scale production with a smaller footprint and improved safety profile compared to traditional batch hydrogenation. researchgate.net
Electrochemistry in the Functionalization of this compound
Organic electrosynthesis is experiencing a resurgence as a powerful and sustainable tool for molecular synthesis. nih.govacs.org By using electricity to drive redox reactions, it often circumvents the need for harsh or stoichiometric chemical oxidants and reductants. researchgate.net For a molecule like this compound, electrochemistry opens up intriguing possibilities for late-stage functionalization.
One potential avenue is the electrochemical oxidation of the C-H bonds on the cyclopentyl ring. frontiersin.org By carefully controlling the electrode potential and reaction conditions, it may be possible to selectively introduce new functional groups, such as hydroxyl or acetoxy moieties. acs.orgnumberanalytics.com For example, an anodic oxidation in the presence of acetic acid could lead to the formation of various acetoxylated derivatives, which could then be further elaborated.
Another area of exploration is the electrochemical modification of the primary amine. For example, electrosynthesis could be employed for N-N bond formation to generate hydrazine (B178648) derivatives or for controlled oxidation to imines under specific conditions. The high degree of control over reaction parameters in electrochemical setups can lead to exceptional selectivity. nih.gov
Exploration of Unconventional Reactivity and Catalysis
The unique structural features of this compound may enable novel and unconventional reactivity. Future research could focus on leveraging the proximate ether and amine functionalities to direct or participate in new catalytic transformations. For instance, the development of a catalyst that can orchestrate a ring-expansion or ring-opening reaction of the cyclopentyl moiety, triggered by coordination to the aminomethyl group, could lead to entirely new molecular scaffolds.
Furthermore, the compound itself could serve as a ligand for transition metal catalysts. The bidentate coordination potential of the ether oxygen and the amine nitrogen could stabilize reactive metal centers, enabling unique catalytic activities in reactions such as asymmetric hydrogenation or C-C bond formation.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The demand for large libraries of novel compounds for drug discovery and other screening programs has driven the development of automated synthesis platforms and high-throughput experimentation (HTE). nih.govoxfordglobal.com this compound is an ideal building block for such endeavors due to the presence of a reactive primary amine, which can readily participate in a wide range of well-established reactions, such as amide bond formation, reductive amination, and urea (B33335) synthesis.
Automated synthesis platforms can utilize this compound as a core scaffold to be reacted with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, isocyanates) in a parallel format. europa.eunih.gov This allows for the rapid generation of hundreds or even thousands of derivatives with minimal manual intervention. oxfordglobal.commt.com
Hypothetical HTE for Amide Library Synthesis:
| Reaction Component | Details |
| Scaffold | This compound |
| Building Blocks | 96 diverse carboxylic acids in a microplate format |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Solvent | Dimethylformamide (DMF) |
| Platform | Automated liquid handler and parallel reactor system |
| Analysis | High-throughput mass spectrometry and HPLC |
HTE can also be used to rapidly screen and optimize reaction conditions for transformations involving this compound. seqens.comcatalysis.blogyoutube.com By systematically varying catalysts, solvents, temperatures, and other parameters in a miniaturized, parallel format, optimal conditions can be identified in a fraction of the time required for traditional, one-at-a-time experimentation. acs.org
Design of Next-Generation Building Blocks Based on the this compound Scaffold
A key strategy in modern medicinal chemistry is the design and synthesis of novel building blocks that can be used to access new areas of chemical space. nih.govresearchgate.nettechnologynetworks.com The this compound scaffold is a promising starting point for the creation of next-generation building blocks. By strategically modifying its structure, new reagents with enhanced properties or unique reactivity can be developed. nih.govacs.org
Potential modifications to the this compound scaffold could include:
Introduction of additional functional groups: For example, the incorporation of a hydroxyl group or a halogen atom on the cyclopentyl ring would provide additional handles for chemical diversification.
Variation of the alkoxy group: Replacing the ethoxy group with other alkoxy or aryloxy groups could modulate the steric and electronic properties of the molecule.
Stereochemical control: The synthesis of enantiomerically pure forms of this compound would be highly valuable for applications in asymmetric synthesis and for the preparation of chiral drugs.
By expanding the family of building blocks based on this scaffold, chemists will have a richer toolkit for the synthesis of complex molecules with tailored properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-Ethoxycyclopentyl)methanamine, and how can reaction conditions be tailored to improve yield and purity?
- Methodology :
- Route Selection : Start with cyclopentanol derivatives as precursors. For example, cyclopentyl ether formation via nucleophilic substitution (e.g., reacting cyclopentanol with ethyl bromide under basic conditions) followed by amination using reductive amination or Gabriel synthesis .
- Condition Optimization : Use continuous flow reactors (as in cyclobutyl-methanamine synthesis) to enhance reaction efficiency. Monitor temperature (80–120°C) and pressure (1–3 atm) to minimize side reactions .
- Purity Control : Employ column chromatography or recrystallization, validated via HPLC (≥95% purity threshold) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound and its intermediates?
- Methodology :
- NMR Analysis : Use H and C NMR to verify ethoxycyclopentyl and methanamine moieties. Compare chemical shifts with analogous compounds (e.g., cyclopentyl(m-tolyl)methanamine: δ 1.5–2.5 ppm for cyclopentyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHNO) and detect fragmentation patterns .
- IR Spectroscopy : Identify amine N–H stretches (~3300 cm) and ether C–O bonds (~1100 cm) .
Q. How can preliminary biological activity screening be designed to assess this compound’s pharmacological potential?
- Methodology :
- In Vitro Assays : Test against enzyme targets (e.g., monoamine oxidases) or receptors (e.g., GPCRs) using fluorescence polarization or radioligand binding. Reference cyclopentyl-pyrimidinyl methanamine’s receptor interaction studies .
- Dose-Response Curves : Use 10 nM–100 µM concentrations, with positive controls (e.g., known inhibitors/agonists). Calculate IC/EC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s selectivity for neurological targets?
- Methodology :
- Derivative Synthesis : Modify the ethoxy group (e.g., replace with methoxy, isopropoxy) and methanamine chain length. Compare bioactivity using in silico docking (e.g., AutoDock Vina) and in vitro assays .
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with target affinity. Resolve contradictions (e.g., increased lipophilicity vs. reduced solubility) via molecular dynamics simulations .
Q. What experimental strategies resolve contradictions in pharmacokinetic data (e.g., high in vitro potency vs. low in vivo efficacy)?
- Methodology :
- ADME Profiling : Conduct liver microsome assays for metabolic stability and Caco-2 cell assays for permeability. Compare with in vivo rodent studies (plasma concentration-time curves) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Adjust the ethoxy group to block oxidative metabolism if needed .
Q. How can in vivo neuropharmacological models be designed to evaluate this compound’s therapeutic potential?
- Methodology :
- Animal Models : Use transgenic mice (e.g., Alzheimer’s Aβ-overexpression) or behavioral assays (e.g., forced swim test for depression). Reference gabapentin-derivative neuroactivity studies .
- Dosing Regimens : Intraperitoneal (5–20 mg/kg) or oral administration, with pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize dosing intervals .
Q. What advanced analytical methods are critical for detecting stereochemical impurities in this compound synthesis?
- Methodology :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .
Q. How can metabolomics approaches elucidate off-target effects of this compound in complex biological systems?
- Methodology :
- Untargeted Metabolomics : Apply UPLC-QTOF-MS to profile changes in endogenous metabolites (e.g., neurotransmitters, lipids) in treated vs. control samples .
- Pathway Analysis : Use MetaboAnalyst or KEGG to identify perturbed pathways (e.g., dopamine synthesis, lipid peroxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
